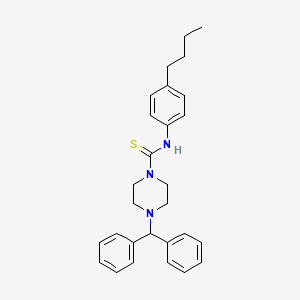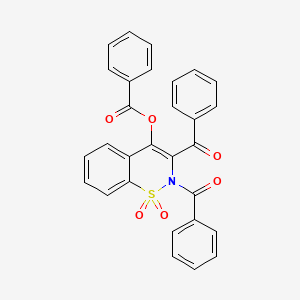![molecular formula C27H17N3O7 B10868698 3',6'-Dihydroxy-2-[(2-hydroxy-5-nitrobenzylidene)amino]spiro[isoindole-1,9'-xanthen]-3(2H)-one](/img/structure/B10868698.png)
3',6'-Dihydroxy-2-[(2-hydroxy-5-nitrobenzylidene)amino]spiro[isoindole-1,9'-xanthen]-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,6’-Dihydroxy-2-[(2-hydroxy-5-nitrobenzylidene)amino]spiro[isoindole-1,9’-xanthen]-3(2H)-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’,6’-Dihydroxy-2-[(2-hydroxy-5-nitrobenzylidene)amino]spiro[isoindole-1,9’-xanthen]-3(2H)-one typically involves the reaction of fluorescein hydrazide with 2-hydroxy-5-nitrobenzaldehyde in an appropriate solvent such as acetonitrile . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
3’,6’-Dihydroxy-2-[(2-hydroxy-5-nitrobenzylidene)amino]spiro[isoindole-1,9’-xanthen]-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
3’,6’-Dihydroxy-2-[(2-hydroxy-5-nitrobenzylidene)amino]spiro[isoindole-1,9’-xanthen]-3(2H)-one has several scientific research applications:
Chemistry: It is used as a fluorescent dye due to its excellent fluorescence properties.
Biology: The compound can be conjugated with biomolecules for imaging and diagnostic purposes.
Industry: Used in the development of sensors and other analytical tools.
Wirkmechanismus
The mechanism by which 3’,6’-Dihydroxy-2-[(2-hydroxy-5-nitrobenzylidene)amino]spiro[isoindole-1,9’-xanthen]-3(2H)-one exerts its effects is primarily through its interaction with biological molecules. The compound’s fluorescence properties allow it to bind to specific targets, enabling visualization and tracking in biological systems. The molecular targets and pathways involved depend on the specific application and the nature of the biomolecules it interacts with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-3’,6’-dihydroxyspiro[isoindole-1,9’-xanthen]-3(2H)-one
- 3,6-Dihydroxy-2’-[(2-hydroxy-1-naphthyl)methyleneamino]xanthene-9-spiro-1’-isoindolin-3’-one
Uniqueness
3’,6’-Dihydroxy-2-[(2-hydroxy-5-nitrobenzylidene)amino]spiro[isoindole-1,9’-xanthen]-3(2H)-one is unique due to its specific functional groups and spiro linkage, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high fluorescence and specific binding capabilities.
Eigenschaften
Molekularformel |
C27H17N3O7 |
|---|---|
Molekulargewicht |
495.4 g/mol |
IUPAC-Name |
3',6'-dihydroxy-2-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]spiro[isoindole-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C27H17N3O7/c31-17-6-8-21-24(12-17)37-25-13-18(32)7-9-22(25)27(21)20-4-2-1-3-19(20)26(34)29(27)28-14-15-11-16(30(35)36)5-10-23(15)33/h1-14,31-33H/b28-14+ |
InChI-Schlüssel |
MBSWGRRVJKLIOP-CCVNUDIWSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=O)N(C23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)/N=C/C6=C(C=CC(=C6)[N+](=O)[O-])O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)N=CC6=C(C=CC(=C6)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10868619.png)
![3-(4-methoxyphenyl)-5-methyl-4-(pyridin-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10868621.png)
![methyl {[3-(4-methoxyphenyl)-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B10868626.png)
![2-{1-phenyl-3-[(E)-2-(pyridin-2-yl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B10868636.png)
![N'-(5-chloro-2-methoxyphenyl)-N-(4-methoxybenzyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B10868637.png)
![3-amino-N-(5-fluoro-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B10868651.png)
![2-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B10868655.png)
![10-benzyl-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10868670.png)
![2-Hydroxy-N'~1~-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoyl]benzohydrazide](/img/structure/B10868673.png)
![16-(2-methoxyphenyl)-14-methyl-4-[(4-methylphenoxy)methyl]-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10868677.png)
![2-(benzylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B10868679.png)
![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-[(1E)-N-phenylethanimidoyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B10868686.png)


